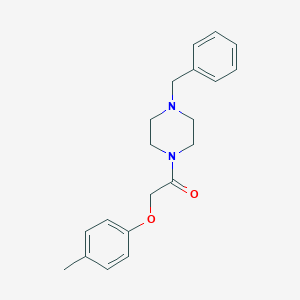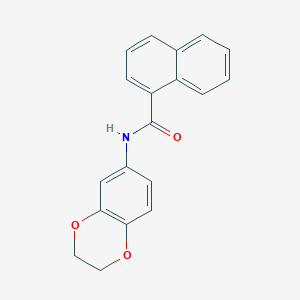![molecular formula C18H22N2O B246356 N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B246356.png)
N-[4-(diethylamino)-2-methylphenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(diethylamino)-2-methylphenyl]benzamide, commonly known as Lidocaine, is a local anesthetic drug used to numb specific areas of the body for medical procedures. It was first synthesized in 1943 by Swedish chemist Nils Löfgren. Lidocaine is a member of the amide class of local anesthetics, which are widely used in medicine and dentistry.
作用機序
Lidocaine works by blocking the voltage-gated sodium channels in nerve cells. When a nerve cell is stimulated, sodium ions flow into the cell through these channels, causing depolarization and the generation of an action potential. Lidocaine binds to a specific site on the channel protein, preventing the influx of sodium ions and inhibiting the generation of action potentials. This results in the numbing effect of the drug.
Biochemical and Physiological Effects:
Lidocaine has a number of biochemical and physiological effects, including inhibition of voltage-gated sodium channels, reduction of membrane excitability, and inhibition of neurotransmitter release. It also has anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
Lidocaine is a widely used tool in scientific research, particularly for studying the function of ion channels. Its advantages include its specificity for voltage-gated sodium channels, its ability to block these channels reversibly, and its relatively low toxicity. However, there are also limitations to its use, including the potential for off-target effects, the need for careful titration to achieve the desired level of block, and the potential for interference with other cellular processes.
将来の方向性
There are a number of future directions for research on Lidocaine and related compounds. One area of interest is the development of more selective inhibitors of specific ion channels, which could have therapeutic applications in the treatment of pain, epilepsy, and other neurological disorders. Another area of interest is the study of the effects of Lidocaine on other cellular processes, including gene expression and protein synthesis. Finally, there is ongoing research into the mechanisms of action of Lidocaine and related compounds, which could lead to the development of new drugs with improved efficacy and reduced side effects.
合成法
Lidocaine is synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)-2-chloroacetamide. This intermediate is then reacted with diethylamine to form N-[2,6-dimethylphenyl]-N-(2,2-diethylamino)acetamide. Finally, this compound is reacted with benzoyl chloride to form N-[4-(diethylamino)-2-methylphenyl]benzamide.
科学的研究の応用
Lidocaine is widely used in scientific research as a tool to study the function of ion channels. It is particularly useful for studying voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons and muscle cells. Lidocaine blocks these channels by binding to a specific site on the channel protein, thereby preventing the influx of sodium ions and inhibiting the generation of action potentials.
特性
分子式 |
C18H22N2O |
|---|---|
分子量 |
282.4 g/mol |
IUPAC名 |
N-[4-(diethylamino)-2-methylphenyl]benzamide |
InChI |
InChI=1S/C18H22N2O/c1-4-20(5-2)16-11-12-17(14(3)13-16)19-18(21)15-9-7-6-8-10-15/h6-13H,4-5H2,1-3H3,(H,19,21) |
InChIキー |
HNYYGGWOVGXRHC-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C |
正規SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-chloro-N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B246282.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B246284.png)
![3-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246286.png)
![N-[3-(3-Chloro-benzoylamino)-phenyl]-nicotinamide](/img/structure/B246289.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246290.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B246291.png)
![N-{2-chloro-4-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B246293.png)